![molecular formula C7H6IN3O B2602871 3-碘-5-甲氧基-1H-吡唑并[4,3-b]吡啶 CAS No. 1134328-05-4](/img/structure/B2602871.png)

3-碘-5-甲氧基-1H-吡唑并[4,3-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the empirical formula C8H7IN2O . It is a useful research chemical and is available from various suppliers for a variety of research applications .

Synthesis Analysis

The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives, including “3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine”, has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .

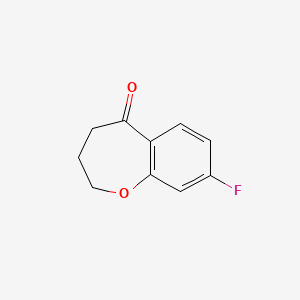

Molecular Structure Analysis

The molecular structure of “3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine” is based on the fusion of a pyrazole and a pyridine ring . It is a member of the family of pyrazolopyridines .

Chemical Reactions Analysis

The chemical reactions involving “3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine” have been studied in the context of its synthesis . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

科学研究应用

合成应用

开发了一种方便的新型3-碘-1H-吡唑并[3,4-b]吡啶的合成途径,涉及3-氨基-1H-吡唑并[3,4-b]吡啶的碘脱重氮化,后者通过铜催化的环化合成。该方法促进了高效的偶联反应,包括铃木、赫克、斯蒂勒和索诺加希拉条件,突出了该化合物在化学合成中的多功能性 (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004)。

材料科学应用

在材料科学领域,吡唑并[4,3-b]吡啶的衍生物,特别是含有甲氧基和羟基苯基基团的衍生物,已被合成并分析其热稳定性、多晶结构和光学性质。这些化合物已被应用于制造具有光伏特性的器件,表明它们在电子应用新材料开发中的潜力 (El-Menyawy, Zedan, & Nawar, 2019)。

生物医学应用

1H-吡唑并[3,4-b]吡啶的综述广泛涵盖了它们的合成和生物医学应用,展示了这些化合物在治疗背景下的广泛潜力。这包括将它们纳入专为各种生物医学应用设计的分子中,展示了它们在药物发现和开发中的相关性 (Donaire-Arias et al., 2022)。

先进化学研究

5-(6-羟基-4-甲氧基-1-苯并呋喃-5-基羰基)-6-氨基-3-甲基-1H-吡唑并[3,4-b]吡啶 (HMBPP) 等衍生物的新型合成和物理化学研究表现出重大的化学兴趣。对其化学结构、理论电子吸收光谱和热力学性质的研究强调了这些化合物在各种化学领域的复杂性和潜在应用 (Halim & Ibrahim, 2022)。

未来方向

作用机制

Target of Action

1h-pyrazolo[3,4-b]pyridines, the class of compounds it belongs to, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they might interact with biological targets in a similar manner to these bases.

Mode of Action

Compounds in the 1h-pyrazolo[3,4-b]pyridines class could potentially interact with their targets in a manner similar to adenine and guanine .

属性

IUPAC Name |

3-iodo-5-methoxy-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3O/c1-12-5-3-2-4-6(9-5)7(8)11-10-4/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJCYTWAGMLTML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(NN=C2C=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2602790.png)

![ethyl 2-[(2-piperidin-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2602792.png)

![Rel-(1S,3R,4R)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2602798.png)

![1-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2602801.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2602804.png)

![Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2602810.png)